3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the pyrrole ring can be formed via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
- 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
- 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Uniqueness
3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpyrazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-5-8(11-9(6)10(14)15)7-3-4-13(2)12-7/h3-5,11H,1-2H3,(H,14,15) |
InChI Key |
OWKSVQWLJQKDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=NN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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